molecular formula C16H13Cl2NO2 B235170 Dimethoxy(3-methyl-3-phenylbutyl)silane CAS No. 157223-33-1

Dimethoxy(3-methyl-3-phenylbutyl)silane

Cat. No.: B235170
CAS No.: 157223-33-1
M. Wt: 237.39 g/mol
InChI Key: CIOJITVWBYRELV-UHFFFAOYSA-N
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Description

Dimethoxy(3-methyl-3-phenylbutyl)silane is an organosilicon compound with the molecular formula C12H20O2Si It is a silane derivative characterized by the presence of two methoxy groups and a 3-methyl-3-phenylbutyl group attached to the silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethoxy(3-methyl-3-phenylbutyl)silane can be synthesized through a hydrosilylation reaction, where an alkene reacts with a hydrosilane in the presence of a catalyst. The reaction typically involves the use of platinum-based catalysts, such as Karstedt’s catalyst, under mild conditions. The general reaction scheme is as follows:

R-CH=CH2+H-Si(OCH3)2-R’R-CH2-CH2-Si(OCH3)2-R’\text{R-CH=CH2} + \text{H-Si(OCH3)2-R'} \rightarrow \text{R-CH2-CH2-Si(OCH3)2-R'} R-CH=CH2+H-Si(OCH3)2-R’→R-CH2-CH2-Si(OCH3)2-R’

In this case, R represents the 3-methyl-3-phenylbutyl group, and R’ represents the methoxy groups.

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethoxy(3-methyl-3-phenylbutyl)silane undergoes various chemical reactions, including:

    Hydrolysis: The methoxy groups can be hydrolyzed to form silanols.

    Condensation: Silanols can further condense to form siloxane bonds.

    Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.

    Condensation: Often occurs under acidic or basic conditions, sometimes with the removal of water or alcohol by-products.

    Substitution: Various nucleophiles can be used to replace the methoxy groups, such as halides or amines.

Major Products Formed

    Hydrolysis: Formation of silanols.

    Condensation: Formation of siloxane polymers.

    Substitution: Formation of substituted silanes with different functional groups.

Scientific Research Applications

Dimethoxy(3-methyl-3-phenylbutyl)silane has several scientific research applications:

    Materials Science: Used as a precursor for the synthesis of siloxane polymers and hybrid materials with unique mechanical and thermal properties.

    Organic Synthesis: Serves as a reagent for introducing silicon-containing groups into organic molecules, which can modify their reactivity and stability.

    Industrial Chemistry: Employed in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.

    Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices due to its biocompatibility and stability.

Mechanism of Action

The mechanism by which dimethoxy(3-methyl-3-phenylbutyl)silane exerts its effects is primarily through the formation of siloxane bonds. The methoxy groups can be hydrolyzed to form silanols, which can then condense with other silanols or silanes to form siloxane linkages. This process is catalyzed by acids or bases and can occur under mild conditions. The resulting siloxane bonds are strong and stable, contributing to the compound’s utility in various applications.

Comparison with Similar Compounds

Similar Compounds

  • Dimethoxy(methyl)phenylsilane
  • Dimethoxy(dimethyl)silane
  • Trimethoxy(phenyl)silane

Uniqueness

Dimethoxy(3-methyl-3-phenylbutyl)silane is unique due to the presence of the 3-methyl-3-phenylbutyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where specific reactivity or stability is required. Compared to other similar compounds, it offers a balance of hydrophobicity and reactivity, making it versatile for various industrial and research applications.

Properties

InChI

InChI=1S/C13H21O2Si/c1-13(2,10-11-16(14-3)15-4)12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIOJITVWBYRELV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC[Si](OC)OC)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70724620
Record name Dimethoxy(3-methyl-3-phenylbutyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157223-33-1
Record name Dimethoxy(3-methyl-3-phenylbutyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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